molecular formula C10H11Cl3N2O2 B11077809 4-(Butylamino)-2,5,6-trichloropyridine-3-carboxylic acid

4-(Butylamino)-2,5,6-trichloropyridine-3-carboxylic acid

Cat. No.: B11077809
M. Wt: 297.6 g/mol
InChI Key: UUDQOMGCBJQENW-UHFFFAOYSA-N
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Description

4-(Butylamino)-2,5,6-trichloropyridine-3-carboxylic acid is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a butylamino group attached to the pyridine ring, along with three chlorine atoms and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Butylamino)-2,5,6-trichloropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method involves the initial chlorination of pyridine derivatives followed by the introduction of the butylamino group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and flow chemistry can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Butylamino)-2,5,6-trichloropyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized pyridine compounds.

Scientific Research Applications

4-(Butylamino)-2,5,6-trichloropyridine-3-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Butylamino)-2,5,6-trichloropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(Butylamino)benzoic acid: This compound shares the butylamino group but differs in the aromatic ring structure.

    2,5,6-Trichloropyridine-3-carboxylic acid: Similar in the pyridine ring and chlorine substitution but lacks the butylamino group.

Uniqueness

4-(Butylamino)-2,5,6-trichloropyridine-3-carboxylic acid is unique due to the combination of the butylamino group and the specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C10H11Cl3N2O2

Molecular Weight

297.6 g/mol

IUPAC Name

4-(butylamino)-2,5,6-trichloropyridine-3-carboxylic acid

InChI

InChI=1S/C10H11Cl3N2O2/c1-2-3-4-14-7-5(10(16)17)8(12)15-9(13)6(7)11/h2-4H2,1H3,(H,14,15)(H,16,17)

InChI Key

UUDQOMGCBJQENW-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C(C(=NC(=C1Cl)Cl)Cl)C(=O)O

Origin of Product

United States

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